Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate
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Overview
Description
Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a penta-2,4-dienamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-aminobenzoate. This intermediate is then reacted with (2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-Phenyl-2,4-pentadienal
- (2E,4E)-3-methyl-5-phenyl-2,4-pentadienal
- Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
Uniqueness
Methyl 4-[(2E,4E)-5-phenyl-2-(phenylformamido)penta-2,4-dienamido]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-32-26(31)21-15-17-22(18-16-21)27-25(30)23(14-8-11-19-9-4-2-5-10-19)28-24(29)20-12-6-3-7-13-20/h2-18H,1H3,(H,27,30)(H,28,29)/b11-8+,23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXCNWVKWPBZTK-OBRGUKLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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